5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine
Description
Properties
CAS No. |
87595-15-1 |
|---|---|
Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
1-phenyl-5-propan-2-yloxypyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C14H14N4O/c1-10(2)19-13-9-15-14-12(17-13)8-16-18(14)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
OAWCOXFRZBJIIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CN=C2C(=N1)C=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: Halogens, alkylating agents, nucleophiles in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
Pharmacological Applications
The compound 5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine has been investigated for its role in modulating protein kinase activity, specifically targeting serum and glucocorticosteroid-regulated kinases (SGK). This modulation is significant as SGK plays a crucial role in various cellular processes, including cell survival and proliferation.
Anti-inflammatory Properties
Research indicates that compounds within the pyrazolo[3,4-b]pyrazine family can exhibit anti-inflammatory effects. For instance, studies have shown that derivatives can be effective in treating conditions characterized by inappropriate SGK activity, such as degenerative joint diseases and inflammatory processes like osteoarthritis and rheumatosis .
Antitumor Activity
Emerging studies have highlighted the antitumor potential of pyrazolo[3,4-b]pyrazines. For example, related compounds have been synthesized and evaluated for their inhibitory effects on various tumor cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and metastasis .
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents at strategic positions on the pyrazine ring. The structural variations significantly influence the biological activity of the compound.
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Isopropoxy | Enhances solubility and bioavailability | |
| Phenyl | Increases binding affinity to target proteins | |
| Alkyl groups | Modulate lipophilicity and cellular uptake |
Case Studies and Research Findings
Several case studies have been documented that illustrate the therapeutic potential of compounds similar to this compound.
Case Study: Osteoarthritis Treatment
A study demonstrated that a derivative of pyrazolo[3,4-b]pyrazine effectively reduced inflammation in animal models of osteoarthritis. The compound was shown to inhibit SGK activity, leading to decreased levels of pro-inflammatory cytokines .
Case Study: Cancer Cell Line Inhibition
Another study focused on evaluating the cytotoxic effects of pyrazolo[3,4-b]pyrazine derivatives against breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited significant inhibition of cell proliferation and induced apoptosis through the modulation of EGFR signaling pathways .
Mechanism of Action
The mechanism of action of 5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of kinases or other signaling proteins, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-Acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine
- Substituents : Acetyl (position 5), methyl (positions 3 and 6), phenyl (position 1).
- Synthesis : Condensation of 1-phenyl-3-methylpyrazol-5-amine with acetylacetone under reflux .
- Properties : The acetyl group increases electron-withdrawing effects, enhancing reactivity in Michael addition reactions. Exhibits anticancer activity against breast cancer cell lines (IC₅₀ = 12–18 μM) .
- Comparison : The acetyl group in this derivative may improve binding to enzymatic targets compared to the isopropoxy group in the target compound, which offers steric bulk but reduced electrophilicity.
5-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine
- Substituents : Imidazolyl (position 5), methyl (position 3), phenyl (position 1).
- Applications : Acts as a platelet aggregation inhibitor (70% inhibition at 100 μM) due to hydrogen-bonding interactions with the imidazolyl moiety .
- Comparison : The imidazolyl group introduces basicity and hydrogen-bonding capacity, contrasting with the neutral isopropoxy group in the target compound.
Fused Heterocycles with Pyrazine Moieties
Thieno[3,4-b]pyrazine Derivatives
- Structure: Fused thiophene-pyrazine systems (e.g., 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine).
- Properties : Exhibit low band gaps (1.2–1.5 eV) due to extended π-conjugation, making them suitable for organic electronics . The pyrazine unit aromatizes in excited states, enhancing charge transport .
- Comparison: Unlike pyrazolo-pyrazines, thieno-pyrazines prioritize electronic properties over bioactivity. The sulfur atom in thiophene increases polarizability, whereas the pyrazolo-pyrazine core favors hydrogen-bonding interactions.
Furazano[3,4-b]pyrazine Derivatives (e.g., DFP and DSDFP)
- Structure: Fused furazan-pyrazine rings with nitro or amino substituents.
- Applications : High-energy-density materials (detonation velocity: 8,900–9,400 m/s; comparable to RDX) .
- Comparison: While structurally similar, these compounds are optimized for energetic performance rather than medicinal use. The nitramino groups in DFP derivatives increase sensitivity to impact, unlike the biocompatible isopropoxy group in the target compound .
Functional Group Effects on Properties
Biological Activity
5-Isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound belonging to the pyrazolopyrazine family, characterized by its unique structure that includes an isopropoxy group at the 5-position and a phenyl group at the 1-position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for developing therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure is significant for its biological activity, as the isopropoxy group enhances lipophilicity, which may improve its interaction with various biological targets.
Research indicates that this compound interacts with specific enzymes and receptors, particularly kinases involved in signaling pathways. The inhibition of these kinases can lead to altered cellular responses, making this compound a candidate for therapeutic applications in oncology and inflammatory diseases .
Enzyme Inhibition
The compound has shown potential as an inhibitor of several key kinases:
- BRAF(V600E) : Involved in cell growth and survival.
- EGFR : A target in various cancers.
- Aurora-A kinase : Important for cell division.
These interactions suggest that this compound may have significant antitumor activity .
Antitumor Activity
Studies have demonstrated that derivatives of pyrazolo compounds exhibit potent antitumor effects. For instance, certain pyrazole derivatives have been shown to induce apoptosis in cancer cells with EC values ranging from 30 to 700 nM . The structure of this compound suggests it may possess similar properties.
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), indicating its potential use in treating inflammatory disorders .
Case Studies
Several studies have explored the biological activity of related pyrazole derivatives:
- Antitumor Studies : A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines were identified as potent apoptosis inducers against various cancer cell lines, demonstrating the relevance of structural modifications in enhancing biological activity .
- Inflammation Research : In vitro studies indicated that pyrazole derivatives could effectively reduce inflammation markers in cell cultures exposed to lipopolysaccharides (LPS), suggesting therapeutic potential for conditions like rheumatoid arthritis .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 1-Phenyl-1H-pyrazolo[3,4-b]pyrazine | Lacks isopropoxy group | Limited activity |
| 5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine | Contains methoxy instead of isopropoxy | Moderate activity |
| 5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine | Features ethoxy group | Reduced solubility |
The presence of the isopropoxy group in this compound enhances its lipophilicity and potential interactions with biological targets compared to similar compounds .
Q & A
Q. Can pyrazolo[3,4-b]pyrazine derivatives serve as high-energy density materials (HEDMs)?
- Answer : Furazano[3,4-b]pyrazine-based compounds (e.g., 4,8-dinitraminodifurazano[3,4-b,e]pyrazine) exhibit detonation velocities (D = 8921–9413 m/s) surpassing RDX. However, sensitivity to impact requires stabilization via salt formation (e.g., ammonium or guanidinium salts). Thermal stability (Td > 200°C) is confirmed by DSC-TGA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
